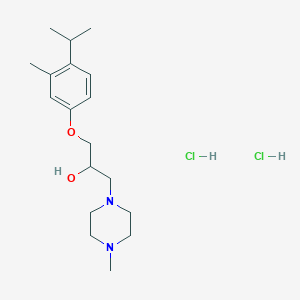![molecular formula C15H7Cl2F6NO B4996499 N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide](/img/structure/B4996499.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide, commonly known as BTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTF is a white crystalline solid that is highly soluble in organic solvents and has a molecular weight of 401.14 g/mol.
科学的研究の応用
BTF has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BTF is in the field of cancer research. BTF has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. BTF has also been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent metastasis.
BTF has also been studied for its potential applications in the field of neurodegenerative diseases. It has been found to inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease. BTF has also been shown to protect neuronal cells from oxidative stress-induced damage, which could potentially prevent the progression of neurodegenerative diseases.
作用機序
The mechanism of action of BTF is not fully understood. However, it is believed that BTF exerts its biological effects by interacting with specific molecular targets. BTF has been shown to bind to the ATP-binding site of heat shock protein 90 (HSP90), which is a molecular chaperone that plays a critical role in the folding and stability of many proteins. By inhibiting the activity of HSP90, BTF can disrupt the function of client proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including HSP90, glycogen synthase kinase 3β (GSK3β), and cyclin-dependent kinase 2 (CDK2). BTF has also been shown to induce the expression of various genes, including p21 and p27, which are involved in cell cycle regulation.
実験室実験の利点と制限
One of the advantages of using BTF in lab experiments is its high purity and solubility in organic solvents. This makes it easy to prepare solutions of BTF for use in various assays. However, one of the limitations of using BTF is its potential toxicity. BTF has been shown to have cytotoxic effects at high concentrations, which could potentially limit its use in certain experiments.
将来の方向性
There are several future directions for research on BTF. One of the most promising directions is the development of BTF-based drugs for the treatment of cancer and neurodegenerative diseases. BTF has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Another future direction is the elucidation of the molecular targets of BTF. The exact mechanism of action of BTF is not fully understood, and further research is needed to identify the specific molecular targets of BTF. Finally, future research could focus on the development of new synthesis methods for BTF that are more efficient and cost-effective.
合成法
BTF can be synthesized using various methods. One of the most common methods is the reaction of 3,5-bis(trifluoromethyl)aniline with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields BTF as a white crystalline solid with a high purity of up to 99%.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F6NO/c16-11-3-1-2-10(12(11)17)13(25)24-9-5-7(14(18,19)20)4-8(6-9)15(21,22)23/h1-6H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCJVSBDNIUDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B4996427.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]methanamine](/img/structure/B4996434.png)
![6-(2-chlorophenyl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4996446.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996450.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B4996458.png)
![4-(4-fluorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4996463.png)
![{4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenoxy}acetic acid](/img/structure/B4996469.png)
![4-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4996476.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4996490.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4996495.png)
![6-[isopropyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4996502.png)

![methyl 2-{[N-(2-chlorobenzoyl)glycyl]amino}benzoate](/img/structure/B4996519.png)